molecular formula C13H14BrNO2 B13730460 7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one

7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one

Cat. No.: B13730460
M. Wt: 296.16 g/mol
InChI Key: GEUUNVMEPRDDTL-UHFFFAOYSA-N
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Description

7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is a chemical compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one typically involves a multi-step process. One common method involves the reaction of 3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a temperature range of 0-25°C. The bromination reaction results in the selective introduction of a bromine atom at the 7-position of the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated or hydrogenated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or alkylamines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are commonly used. The reactions are usually performed in acidic or basic media.

    Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed. The reactions are conducted in solvents like ethanol, tetrahydrofuran (THF), or methanol.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoxazines depending on the nucleophile used.

    Oxidation Reactions: Products include oxidized derivatives such as benzoxazine oxides or quinones.

    Reduction Reactions: Products include dehalogenated or hydrogenated benzoxazines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazin-3(4H)-one: Another brominated benzoxazine with similar structural features but different biological activities.

    7-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine: A related compound with a sulfur atom in place of the oxygen atom in the benzoxazine ring.

    7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one: A structurally similar compound with an additional oxygen atom in the ring system.

Uniqueness

7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is unique due to its specific substitution pattern and the presence of the cyclopentyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H14BrNO2

Molecular Weight

296.16 g/mol

IUPAC Name

7-bromo-3-cyclopentyl-4H-1,3-benzoxazin-2-one

InChI

InChI=1S/C13H14BrNO2/c14-10-6-5-9-8-15(11-3-1-2-4-11)13(16)17-12(9)7-10/h5-7,11H,1-4,8H2

InChI Key

GEUUNVMEPRDDTL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CC3=C(C=C(C=C3)Br)OC2=O

Origin of Product

United States

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